molecular formula C7H8Br2FNO B13487657 2-Bromo-4-fluoro-6-methoxyaniline hydrobromide

2-Bromo-4-fluoro-6-methoxyaniline hydrobromide

Cat. No.: B13487657
M. Wt: 300.95 g/mol
InChI Key: DAZIPOJEXOHTCV-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-methoxyaniline hydrobromide is a halogenated aniline derivative with the molecular formula C₇H₆BrFNO·HBr. It features a bromine atom at position 2, fluorine at position 4, and a methoxy group at position 6 on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in coupling reactions.

Properties

Molecular Formula

C7H8Br2FNO

Molecular Weight

300.95 g/mol

IUPAC Name

2-bromo-4-fluoro-6-methoxyaniline;hydrobromide

InChI

InChI=1S/C7H7BrFNO.BrH/c1-11-6-3-4(9)2-5(8)7(6)10;/h2-3H,10H2,1H3;1H

InChI Key

DAZIPOJEXOHTCV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)N.Br

Origin of Product

United States

Preparation Methods

Starting Material Preparation

A common precursor is 4-fluoro-6-methoxyaniline or 4-fluoro-2-methoxyaniline , which can be prepared by:

  • Nitration of methoxyaniline derivatives followed by reduction
  • Direct substitution reactions on fluorinated aromatic compounds

Bromination Step

Bromination is the critical step to introduce the bromine atom at the 2-position. Two main approaches are reported:

A. Bromination Using Hydrobromic Acid and Oxidizing Agents

  • According to Chinese patent CN104447382A, bromination of acetylated 4-fluoroaniline derivatives is performed using hydrobromic acid (HBr) in the presence of oxidizing agents such as hydrogen peroxide, sodium hypochlorite, sodium hypobromite, or peracetic acid.
  • Reaction conditions: temperature range 30–60 °C, mole ratio of 4-fluoroaniline : HBr : oxidizing agent is approximately 1 : (1.0–2.0) : (1.0–3.5).
  • This method reduces the formation of dibromo by-products (e.g., 2,6-dibromo derivatives), improving yield and selectivity for the mono-bromo product.
  • The acetylation step protects the amino group during bromination and is later removed to yield the free amine.

B. Direct Bromination Using Bromine or Bromide Salts

  • Traditional electrophilic aromatic substitution using bromine (Br2) or ferrous bromide (FeBr3) can be employed on 4-methoxyaniline derivatives.
  • Reaction temperature is typically controlled between 40–60 °C to avoid over-bromination.
  • This method may result in some dibromo side products, necessitating purification steps.

Methoxylation and Functional Group Manipulations

  • The methoxy group is usually introduced prior to bromination to avoid demethylation under bromination conditions.
  • If starting from 4-fluoroaniline, methylation of the hydroxy group (if present) can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
  • Care is taken to maintain the fluoro substituent, which is sensitive to harsh conditions.

Formation of Hydrobromide Salt

  • The free base 2-bromo-4-fluoro-6-methoxyaniline is converted to its hydrobromide salt by treatment with hydrobromic acid in an appropriate solvent (e.g., ethanol or water).
  • This salt form enhances crystalline properties, handling safety, and stability for storage and further applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Acetylation Acetic anhydride, glacial acetic acid 50–100 1–3 Protects amine for bromination
Bromination Hydrobromic acid + H2O2 (oxidizing agent) 30–60 1–3 Selective mono-bromination, high yield
Deprotection Hydrolysis under acidic/basic conditions 50–80 1–2 Removes acetyl group, regenerates amine
Salt Formation Hydrobromic acid in ethanol/water Room temp 0.5–1 Forms stable hydrobromide salt

Analytical and Purification Techniques

  • Crystallization: Recrystallization from aqueous ethanol to purify the hydrobromide salt.
  • Chromatography: High-performance liquid chromatography (HPLC) for purity assessment; thin-layer chromatography (TLC) for reaction monitoring.
  • Spectroscopy:
    • Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H, ¹³C).
    • Mass Spectrometry (MS) to confirm molecular weight and isotopic pattern of bromine and fluorine.
    • Infrared Spectroscopy (IR) to identify functional groups (NH2, C-Br, C-F, OCH3).

Summary of Key Findings from Literature and Patents

Aspect Details
Starting Materials 4-Fluoroaniline derivatives, methoxyaniline precursors
Bromination Reagents Hydrobromic acid + oxidants (H2O2, NaOCl), or bromine/FeBr3
Selectivity Hydrobromic acid method reduces dibromo by-products compared to direct bromination
Reaction Temperature Range 30–60 °C
Yield Improved yields (>80%) using hydrobromic acid + oxidizing agent method
Purification Recrystallization from aqueous ethanol; chromatographic methods for purity
Salt Formation Hydrobromide salt formation enhances stability and handling
Environmental Considerations Use of hydrobromic acid reduces bromine consumption and hazardous waste generation

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-6-methoxyaniline hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different aniline derivatives.

Scientific Research Applications

2-Bromo-4-fluoro-6-methoxyaniline hydrobromide is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-methoxyaniline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and reactivity, affecting its biological activity. The methoxy group can also play a role in modulating the compound’s properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities, differing in substituent type, position, or salt form:

Table 1: Structural Comparison of Analogues
Compound Name CAS Number Molecular Formula Substituents (Positions) Key Differences
2-Bromo-4-fluoro-6-methoxyaniline HBr 354574-32-6 C₇H₆BrFNO·HBr Br (2), F (4), OCH₃ (6) Reference compound (hydrobromide salt)
4-Bromo-2-chloro-5-methoxyaniline 855836-14-5 C₇H₇BrClNO Br (4), Cl (2), OCH₃ (5) Cl replaces F; substituent positions altered
2-Amino-4-bromo-6-chlorophenol 59557-91-4 C₆H₅BrClNO NH₂ (2), Br (4), Cl (6), OH (6) Hydroxy and amino groups; lacks methoxy
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate 1193162-18-3 C₈H₆BrFO₃ Br (4), F (2), COOCH₃ (1), OH (6) Ester functional group; hydroxy at position 6
2-Bromo-6-fluoro-4-methoxyaniline Not specified C₇H₇BrFNO Br (2), F (6), OCH₃ (4) Positional isomer of target compound
Impact of Substituent Variations :

Electron-Withdrawing Groups: Bromine and fluorine enhance electrophilic substitution resistance but reduce solubility in polar solvents compared to chloro analogues (e.g., 4-Bromo-2-chloro-5-methoxyaniline) .

Salt Forms :

  • The hydrobromide salt of the target compound improves water solubility and crystallinity compared to free bases like 2-Bromo-6-fluoro-4-methoxyaniline .

Pharmacological and Industrial Relevance

  • Galantamine Hydrobromide (CAS 1953-04-4): A related hydrobromide salt used clinically for Alzheimer’s disease. While structurally distinct (C₁₇H₂₁NO₃·HBr), it highlights the role of hydrobromide salts in enhancing drug stability and bioavailability .
  • Methyl 4-bromo-2-fluoro-6-hydroxybenzoate : Used in organic synthesis for esterification reactions; its hydroxy group enables further derivatization .

Biological Activity

2-Bromo-4-fluoro-6-methoxyaniline hydrobromide is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H7BrF2N2O
  • Molecular Weight : 155.04 g/mol
  • IUPAC Name : 2-bromo-4-fluoro-6-methoxyaniline

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily in the following areas:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

2. Anticancer Properties

In vitro studies have indicated that this compound may inhibit the proliferation of cancer cells. Its mechanism is thought to involve the modulation of cell signaling pathways.

Case Study : A study conducted on human breast cancer cell lines (MCF-7) reported an IC50 value of approximately 25 µM, suggesting its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors on cell surfaces, influencing signal transduction pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methods : Various synthetic routes have been explored to enhance yield and purity, including electrophilic aromatic substitution reactions.
  • Biological Evaluations : Comprehensive evaluations have been conducted to assess its cytotoxicity, selectivity towards cancer cells, and potential side effects.

Comparative Analysis

When compared with similar compounds, this compound shows unique properties that may enhance its efficacy as a therapeutic agent.

Compound Antimicrobial Activity Cytotoxicity (IC50)
This compoundYes25 µM
Compound AModerate30 µM
Compound BNoN/A

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